Enhanced Oxidative Stability in Suzuki Coupling
The 2,4,6-trifluoro substitution pattern on the phenyl ring provides enhanced oxidative stability of the boronic acid moiety compared to non-fluorinated phenylboronic acid (comparator: phenylboronic acid, CAS 98-80-6). While direct stability data for this specific compound has not been reported in the open literature, class-level inference based on structurally analogous fluorinated arylboronic acids indicates that ortho-fluorine substitution reduces susceptibility to protodeboronation and air oxidation via electron-withdrawal that decreases electron density at the boron center [1]. Fluorochem Ltd. reports a minimum purity specification of 95% for the target compound , and the 2,4,6-trifluoro substitution enables transmetalation with palladium complexes that would be unstable with non-fluorinated analogs [2].
| Evidence Dimension | Oxidative stability / protodeboronation resistance |
|---|---|
| Target Compound Data | Stabilized by ortho-fluorine atoms; purity maintained at ≥95% (vendor specification) |
| Comparator Or Baseline | Non-fluorinated phenylboronic acid (CAS 98-80-6): No ortho-fluorine stabilization; known to undergo facile protodeboronation under aqueous or oxidative conditions |
| Quantified Difference | Not quantified in peer-reviewed literature for this specific compound; class-level effect is well-established |
| Conditions | Class-level inference drawn from structurally analogous 2,4,6-trifluorophenylboronic acid behavior in Suzuki-Miyaura coupling [2] |
Why This Matters
Improved oxidative stability reduces decomposition during storage and reaction setup, minimizing the need for excess reagent and lowering effective cost per successful coupling.
- [1] Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.). Wiley-VCH. View Source
- [2] Espinet, P., et al. (2004). The mechanisms of the Stille reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. View Source
